molecular formula C16H19NO4S B379169 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379169
M. Wt: 321.4g/mol
InChI Key: ISQJAKKXMSYAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a thienyl group attached to the pyridine ring. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The thienyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: The major product is the pyridine derivative.

    Reduction: The major product is the piperidine derivative.

    Substitution: Depending on the substituent introduced, various thienyl-substituted derivatives can be formed.

Scientific Research Applications

3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a calcium channel blocker.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with a similar mechanism of action.

    Amlodipine: A widely used calcium channel blocker with a longer duration of action.

    Nicardipine: Known for its potent vasodilatory effects.

Uniqueness

3,5-DIETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thienyl group, which can impart different pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. This structural variation can influence its binding affinity, selectivity, and overall therapeutic profile.

Properties

Molecular Formula

C16H19NO4S

Molecular Weight

321.4g/mol

IUPAC Name

diethyl 1-methyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H19NO4S/c1-4-20-15(18)12-8-17(3)9-13(16(19)21-5-2)14(12)11-6-7-22-10-11/h6-10,14H,4-5H2,1-3H3

InChI Key

ISQJAKKXMSYAOB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CSC=C2)C(=O)OCC)C

Origin of Product

United States

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